1-(3-三氟甲基苯基)乙酮肟

描述

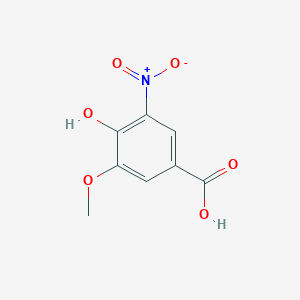

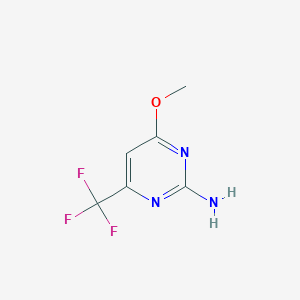

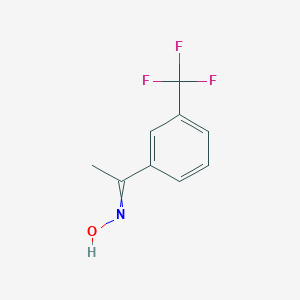

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, also known as Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, is a useful research compound. Its molecular formula is C9H8F3NO and its molecular weight is 203.16 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132978. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

高纯度化合物合成

该化合物用于合成高纯度化学品。 一项专利工艺概述了生产高纯度1-(3-三氟甲基苯基)乙酮肟的方法,其中未知杂质含量低于 0.1% 。这种高纯度对于研究应用至关重要,因为杂质的存在会严重影响实验结果。

药物研究

在药物研究中,该化合物可以作为合成各种药物的前体。 其三氟甲基基团尤其有趣,因为它可以提高药物的生物活性稳定性 。

材料科学

该化合物中的肟官能团可以作为螯合剂,这在材料科学中可能有用,可以用来创建具有金属的复杂结构。 这些结构可以在催化或作为具有独特性能的先进材料中得到应用 。

分析化学

1-(3-三氟甲基苯基)乙酮肟由于其明确的特性,可以用作分析化学中的标准品或试剂。 它可以帮助校准仪器或作为开发新分析方法的反应物 。

农药研究

含有三氟甲基的化合物通常用于农药。 该化合物可以作为开发新型杀虫剂或除草剂的基石,提供可能改进的功效和安全性指标 。

有机电子学

三氟甲基的电子特性可能使1-(3-三氟甲基苯基)乙酮肟成为有机电子学中的一种候选材料。 它可以被整合到有机半导体中,有机半导体用于有机发光二极管 (OLED) 或太阳能电池等器件中 。

环境科学

在环境科学中,该化合物可能用于研究氟化化合物在自然界中的降解或其对生态系统的影响。 了解此类化合物的行为对于评估环境风险至关重要 。

化学教育

最后,由于其有趣的化学结构,1-(3-三氟甲基苯基)乙酮肟可用于化学教育,以说明肟的合成和性质,以及氟化基团在有机化合物中的影响 。

属性

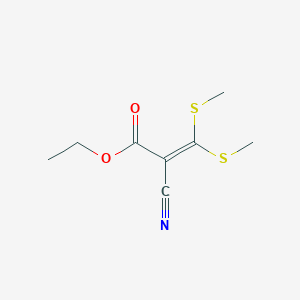

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves the conversion of 1-(3-trifluoromethylphenyl)ethanone to its oxime derivative through a reaction with hydroxylamine.", "Starting Materials": [ "1-(3-trifluoromethylphenyl)ethanone", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve 1-(3-trifluoromethylphenyl)ethanone in methanol.", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution and stir for several hours at room temperature.", "Acidify the reaction mixture with hydrochloric acid.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the solution to obtain the desired product, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime." ] } | |

CAS 编号 |

99705-50-7 |

分子式 |

C9H8F3NO |

分子量 |

203.16 g/mol |

IUPAC 名称 |

(NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine |

InChI |

InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6- |

InChI 键 |

QQGVWMIRCZEUBB-MLPAPPSSSA-N |

手性 SMILES |

C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F |

SMILES |

CC(=NO)C1=CC(=CC=C1)C(F)(F)F |

规范 SMILES |

CC(=NO)C1=CC(=CC=C1)C(F)(F)F |

| 99705-50-7 | |

同义词 |

m-(Trifluoromethyl)acetophenone Oxime; 1-[3-(Trifluoromethyl)phenyl]ethanone Oxime; |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。